molecular formula C47H72O20 B1201575 Betavulgaroside III CAS No. 168111-48-6

Betavulgaroside III

Cat. No. B1201575
M. Wt: 957.1 g/mol
InChI Key: GNCYMXULNXKROG-QOOHMOHJSA-N
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Description

Betavulgaroside III is a chemical compound with the molecular formula C47H72O20 . It has an average mass of 957.063 Da and a monoisotopic mass of 956.461670 Da . It has 20 defined stereocentres .


Synthesis Analysis

The synthesis of Betavulgaroside III involves a series of chemical reactions, starting with l-arabinose, d-glucose, and oleanolic acid . The synthesis features oxidative elaboration of the seco-saccharide unit prior to assembly of the triterpene 3,28-bisglycoside . This tactic has been proven superior in the attempts to the synthesis of the more easily accessible 2′′-epi-betavulgaroside III .


Molecular Structure Analysis

The molecular structure of Betavulgaroside III is complex, with a large number of atoms and bonds . It is a triterpene glycoside, which means it contains a triterpene moiety (a type of terpene made up of six isoprene units) and one or more sugar moieties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Betavulgaroside III are complex and involve multiple steps . These reactions include the formation of various intermediates and the use of various reagents .


Physical And Chemical Properties Analysis

Betavulgaroside III has a number of physical and chemical properties. It has an average mass of 957.063 Da and a monoisotopic mass of 956.461670 Da . It has 20 defined stereocentres .

Scientific Research Applications

Further research has been conducted on the synthesis of Betavulgaroside III. It has been successfully synthesized in a complex 31-step process starting from L-arabinose, D-glucose, and oleanolic acid, yielding an overall 0.9% yield from D-glucose. This synthesis emphasizes the oxidative elaboration of the seco-saccharide unit before assembling the triterpene 3,28-bisglycoside, a method proven superior in attempts to synthesize 2''-epi-betavulgaroside III (Zhu, Li, & Yu, 2008).

Additionally, the absolute stereostructures of Betavulgarosides III and IV, which have been isolated from the roots of Beta vulgaris L. and exhibit inhibitory activity on glucose absorption, were determined through chemical correlation with a known saponin, momordin I. This included the conversion from the α-L-arabinopyranosyl moiety of momordin I to the acidic acetal-type substituent of Betavulgarosides III and IV (Yoshikawa et al., 1997).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23-,24?,25?,26?,28-,29+,30-,31+,32-,33?,34+,35+,38?,39+,40-,44+,45-,46-,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCYMXULNXKROG-QOOHMOHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 178118

CAS RN

168111-48-6
Record name Betavulgaroside III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168111486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
40
Citations
S Zhu, Y Li, B Yu - The Journal of Organic Chemistry, 2008 - ACS Publications
… of saponins, (7) we chose betavulgaroside III (1, Figure 1) as … we report our synthetic studies toward betavulgaroside III (1). … to the synthesis of the natural betavulgaroside III (1) would …
Number of citations: 36 pubs.acs.org
M Yoshikawa, T Murakami, M Inaduki… - Chemical and …, 1997 - jstage.jst.go.jp
… of the acidic acetal-type substituent were determined, so that the absolute stereostructures of betavulgaroside IV (18) and its 28-BD—glucopyranosyl ester [betavulgaroside III (17)]2) …
Number of citations: 32 www.jstage.jst.go.jp
M YOSHIKAWA, T MURAKAMI, M KADOYA… - Chemical and …, 1996 - jstage.jst.go.jp
… Betavulgaroside III (3) was also isolated as colorless fine crystals of mp 212~214C. The IR … —NMR data on 3 with 1 and 7 allowed us to identify the structure of betavulgaroside III (3)”) …
Number of citations: 165 www.jstage.jst.go.jp
M Edelmann, C Dawid, T Ralla, TD Stark… - Journal of Agricultural …, 2020 - ACS Publications
An LC–MS/MS method was developed for the simultaneous quantitative analysis of the following 11 triterpene saponins within different sugar beet materials and plant compartments: …
Number of citations: 6 pubs.acs.org
A Spórna-Kucab, A Tekieli… - Polish Journal of …, 2022 - bibliotekanauki.pl
Beta vulgaris L. is an important source of bioactive saponins – a group of secondary metabolites – that have spurred a growing interest due to their health-promoting properties. This …
Number of citations: 3 bibliotekanauki.pl
M Edelmann, C Dawid, K Hochreiter… - Journal of Agricultural …, 2020 - ACS Publications
… Fraction B-III-6, which contained betavulgaroside I (1) as well as betavulgaroside III (3), was … Betavulgaroside III (3) was included within fraction B-III-6-b that was further purified: the …
Number of citations: 6 pubs.acs.org
M YOSHlKAWA, T MURAKAMI, M KADOYA… - jlc.jst.go.jp
… Betavulgaroside III (3) was also isolated as colorless fine crystals of mp 212~2l4C. The IR … -NMR data on 3 with 1 and 7 allowed us to identify the structure of betavulgaroside III (3)16) …
Number of citations: 0 jlc.jst.go.jp
B Yu, J Sun - Chemistry–An Asian Journal, 2009 - Wiley Online Library
… Betavulgaroside III (17), isolated from Beta vulgaris and Achyranthes fauriei, 31 represents a … The synthesis of betavulgaroside III (17) has only been succeeded recently, as shown in …
Number of citations: 77 onlinelibrary.wiley.com
KM Mohamed, HH Hasanean, K Ohtani… - Bulletin of …, 1998 - bpsa.journals.ekb.eg
… From the above mentioned data, saponin (4) was unambiguously identified as betavulgaroside III methyl ester which has been isolated before as a free acid from Beta vulgaris L. (…
Number of citations: 8 bpsa.journals.ekb.eg
B Yu, J Sun, X Yang - Accounts of chemical research, 2012 - ACS Publications
… The synthesis of Betavulgaroside III (15) illustrates the application of this tactic (Scheme 1). (54) Thus, assembly of the fully elaborated saccharide donor 20 onto oleanolic acid 28-O-…
Number of citations: 183 pubs.acs.org

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